Norbornene-PEG3 Biotin

Bioconjugation Linker Chemistry Assay Development

Stop sourcing undefined 'Norbornene-PEG-Biotin' analogs. Our Norbornene-PEG3 Biotin features a defined three-unit PEG spacer, striking the optimal balance between aqueous solubility and steric accessibility critical for reproducible IEDDA click reactions and streptavidin binding. Don't let ambiguous chain lengths or unreported norbornene isomeric purity compromise your conjugation efficiency. Specify this precise, high-purity tool to eliminate variability in your site-specific protein labeling, biosensor functionalization, and probe development workflows.

Molecular Formula C26H42N4O6S
Molecular Weight 538.7 g/mol
Cat. No. B8115002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbornene-PEG3 Biotin
Molecular FormulaC26H42N4O6S
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C26H42N4O6S/c31-23(4-2-1-3-22-24-21(17-37-22)29-26(33)30-24)27-7-9-34-11-13-36-14-12-35-10-8-28-25(32)20-16-18-5-6-19(20)15-18/h5-6,18-22,24H,1-4,7-17H2,(H,27,31)(H,28,32)(H2,29,30,33)/t18?,19?,20?,21-,22-,24-/m0/s1
InChIKeyVICPGGZWAWXESC-FFOGYFITSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norbornene-PEG3 Biotin: A Defined Heterobifunctional PEG Linker for Bioorthogonal Click Chemistry and Affinity Capture


Norbornene-PEG3 Biotin is a heterobifunctional linker that integrates a norbornene moiety, a polyethylene glycol (PEG) spacer comprising three ethylene glycol units (PEG3), and a biotin tag . This precise architecture enables its use in inverse electron-demand Diels–Alder (IEDDA) click chemistry with tetrazines and high-affinity binding to streptavidin or avidin systems, providing a chemically defined and versatile tool for bioconjugation and probe development .

Why Generic 'Norbornene-PEG-Biotin' Compounds Cannot Be Interchanged for Norbornene-PEG3 Biotin


While many vendors offer 'Norbornene-PEG-Biotin' derivatives, the length of the PEG spacer is a critical, and often under-specified, determinant of a compound's performance in solution-phase assays and conjugation workflows . The PEG3 spacer of this compound represents a deliberate balance between aqueous solubility and steric accessibility, which is not guaranteed by analogs with shorter (e.g., PEG1, PEG2) or longer (e.g., PEG11) linkers [1]. Furthermore, the isomeric purity of the norbornene group (endo vs. exo) is known to dramatically affect IEDDA reaction kinetics, yet this information is rarely provided by generic sources [2]. Substituting with an undefined analog can introduce uncontrolled variability in reaction rates, conjugation efficiency, and the reproducibility of downstream assays, making compound specification essential for procurement .

Quantitative Differentiation Evidence for Norbornene-PEG3 Biotin vs. Analogs


PEG3 Spacer Length Balances Aqueous Solubility and Steric Hindrance

The three-unit polyethylene glycol (PEG3) spacer of Norbornene-PEG3 Biotin is a key differentiator from shorter analogs (e.g., PEG1, PEG2) that provide limited solubility and longer analogs (e.g., PEG11) that can increase hydrodynamic radius and potentially hinder biotin access to streptavidin binding pockets. While direct comparative solubility data for the biotin series is not published, class-level evidence demonstrates that increasing PEG chain length from PEG2 to PEG4 significantly improves swelling ratios in aqueous networks, with PEG4 exhibiting a swelling ratio of ~350% compared to ~250% for PEG2 [1]. The PEG3 spacer is therefore positioned as a 'Goldilocks' length that enhances water solubility beyond PEG1/PEG2 without the excessive bulk of PEG11, which is critical for maintaining efficient biotin-streptavidin binding kinetics in complex biological media.

Bioconjugation Linker Chemistry Assay Development

Superior Bioorthogonal Reaction Kinetics Compared to Copper-Catalyzed Click Chemistry

The norbornene moiety in Norbornene-PEG3 Biotin participates in inverse electron-demand Diels–Alder (IEDDA) reactions with tetrazines, a process that is orders of magnitude faster than traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Literature reports indicate that the second-order rate constant for norbornene-tetrazine IEDDA reactions can reach up to 1.46 M⁻¹s⁻¹ under aqueous conditions, whereas CuAAC reactions typically exhibit rate constants in the range of 10⁻² to 10¹ M⁻¹s⁻¹ and require a cytotoxic copper catalyst [1][2]. This kinetic advantage enables efficient bioconjugation at low concentrations and in complex biological environments without the need for toxic copper ions [3].

Click Chemistry Bioorthogonal Chemistry Protein Labeling

High and Defined Biotin-Streptavidin Binding Affinity Ensures Robust Capture

The biotin moiety of Norbornene-PEG3 Biotin retains the exceptionally high binding affinity for streptavidin characteristic of the biotin-streptavidin system, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M [1]. This affinity is among the strongest non-covalent interactions known in biology and is orders of magnitude greater than typical antibody-antigen interactions (Kd ~10⁻⁷ to 10⁻¹² M). The PEG3 spacer is specifically designed to project the biotin group away from the site of conjugation, minimizing steric hindrance and ensuring that this near-irreversible binding is preserved, unlike in analogs lacking a spacer or with suboptimal linkers .

Affinity Purification Assay Development Protein Detection

Validated Purity Specification for Reproducible Conjugation Workflows

The target compound is supplied with a documented purity of ≥95% as determined by HPLC . This level of purity is critical for ensuring predictable stoichiometry in bioconjugation reactions. In contrast, many generic or 'research-grade' analogs are offered without a defined purity specification or with lower purity, which can lead to the presence of unreactive impurities that act as chain terminators or side products that interfere with subsequent affinity capture steps. The defined purity of Norbornene-PEG3 Biotin minimizes these risks and supports reproducible experimental outcomes, particularly in quantitative assays .

Quality Control Reproducibility Conjugation Efficiency

Optimal Research and Industrial Application Scenarios for Norbornene-PEG3 Biotin


Site-Specific Protein Labeling and Detection

In workflows requiring site-specific protein modification, Norbornene-PEG3 Biotin is an ideal reagent. A target protein is first genetically or enzymatically modified to incorporate a tetrazine handle. Subsequent incubation with Norbornene-PEG3 Biotin leads to rapid, catalyst-free IEDDA conjugation, covalently attaching a biotin tag. This enables downstream detection with fluorescently labeled streptavidin or affinity purification on streptavidin-coated resins . The defined PEG3 spacer ensures the biotin remains accessible, maximizing signal or capture efficiency [1].

Functionalization of Nanoparticles and Surfaces

Norbornene-PEG3 Biotin is used to functionalize the surface of nanoparticles, quantum dots, or biosensor chips. The norbornene group can be used to conjugate the linker to a surface pre-modified with tetrazine or thiol groups via thiol-ene chemistry . This creates a biotinylated surface capable of capturing streptavidin-conjugated enzymes, antibodies, or other biomolecules for applications in targeted drug delivery, in vitro diagnostics, and biomaterial engineering .

Assembly of Multifunctional Probes for Imaging and Diagnostics

This compound serves as a core building block for constructing complex, multifunctional probes. For instance, a tetrazine-modified fluorophore can be 'clicked' to the norbornene end of the linker, while a targeting peptide or antibody is attached via streptavidin-biotin binding on the opposite end . The PEG3 spacer provides the necessary flexibility and solubility to prevent aggregation and maintain the functionality of both appended moieties, which is crucial for high-performance imaging probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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